3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a phenylethyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization with the thienyl and phenylethyl groups. Common reagents used in these reactions include trifluoromethylating agents, thiophene derivatives, and phenylethylamines. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods can include the use of microreactors and automated systems to precisely control reaction parameters and improve overall yield and quality .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine core or the trifluoromethyl group, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Imidazole Derivatives: Compounds with an imidazole ring, known for their broad range of chemical and biological properties.
Trifluoromethylated Compounds: Molecules with a trifluoromethyl group, often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity
Uniqueness
3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide is unique due to its combination of structural features, including the trifluoromethyl group, thienyl group, and phenylethyl group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C20H18ClF3N4OS |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-chloro-N-(2-phenylethyl)-7-thiophen-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H18ClF3N4OS/c21-17-16(18(29)25-9-8-12-5-2-1-3-6-12)27-19-26-13(14-7-4-10-30-14)11-15(28(17)19)20(22,23)24/h1-7,10,13,15H,8-9,11H2,(H,25,29)(H,26,27) |
InChI Key |
IDQNNRYBPCFIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NC(=C(N2C1C(F)(F)F)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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